4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]

Medicinal Chemistry Physicochemical Profiling Spirocyclic Building Blocks

4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] (CAS 934554-45-7, also named spiro[3,4-dihydrochromene-2,4'-oxane]-4-amine) is a synthetic spirocyclic benzopyran bearing a primary amine at the 4-position of the chromane ring and a tetrahydropyran (oxane) spiro-fusion. The compound has a molecular weight of 219.28 g/mol and molecular formula C₁₃H₁₇NO₂.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 934554-45-7
Cat. No. B1530457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]
CAS934554-45-7
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1COCCC12CC(C3=CC=CC=C3O2)N
InChIInChI=1S/C13H17NO2/c14-11-9-13(5-7-15-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,11H,5-9,14H2
InChIKeyOTXULXLQTUIVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] (CAS 934554-45-7): Structural Identity and Physicochemical Baseline


4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] (CAS 934554-45-7, also named spiro[3,4-dihydrochromene-2,4'-oxane]-4-amine) [1] is a synthetic spirocyclic benzopyran bearing a primary amine at the 4-position of the chromane ring and a tetrahydropyran (oxane) spiro-fusion. The compound has a molecular weight of 219.28 g/mol and molecular formula C₁₃H₁₇NO₂ [1]. It is catalogued as a research chemical and chiral building block, typically supplied as a racemic mixture (except the (4R)-enantiomer, CAS 1604433-55-7) for medicinal chemistry exploration . The scaffold is structurally related to spirocyclic benzopyran cores employed in sigma receptor [2] and aldose reductase inhibitor [3] ligand programs, though direct bioactivity data for this specific compound remain absent from the published peer-reviewed literature.

Why 4-Amino-spiro[benzopyran-oxane] (CAS 934554-45-7) Cannot Be Interchanged with 4-Oxo, Spiropiperidine, or Enantiopure Analogs


The spiro[benzopyran-oxane] scaffold is not a commodity pharmacophore; changes to the heteroatom at position 4, the spiro-fused ring identity, or stereochemistry fundamentally alter the molecule's hydrogen-bonding capacity, basicity, and three-dimensional vector of substituents. The 4-amino group (pKa ≈ 8.95, predicted ) presents a protonatable amine that is absent in the 4-oxo analog (CAS 954422-16-3) , while the neutral oxane spirocycle provides distinct lipophilicity (XLogP3-AA = 1.1, predicted ) compared to basic spiropiperidine variants that dominate sigma and opioid receptor ligand series [1]. Even within the same constitution, the (4R)-enantiomer (CAS 1604433-55-7) versus the racemate (CAS 934554-45-7) can yield divergent target engagement, as demonstrated for spirochromane TRPM8 antagonists where the (R)-isomer was substantially more potent than the (S)-isomer [2]. These three axes—heteroatom identity, spiro partner, and stereochemistry—make simplified interchange invalid without explicit comparative data.

Quantitative Differentiation Evidence for 4-Amino-spiro[benzopyran-oxane] (CAS 934554-45-7) Against Closest Analogs


4-Amino vs. 4-Oxo Spiro Partner: Hydrogen Bond Donor Capacity and Basicity Differentiation

The target compound contains a primary amine (C-4 NH₂), contributing 1 hydrogen bond donor (HBD) and acting as a base (predicted pKa = 8.95 ± 0.20) [1]. Its closest commercially available direct analog, 2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one (CAS 954422-16-3), bears a ketone at the same position, yielding 0 HBD and no basic center . The difference of 1 HBD and a protonatable amine versus a neutral hydrogen bond acceptor (HBA) carbonyl alters both solubility-pH profiles and target binding potential, making the two compounds non-substitutable for amine-requiring pharmacophores.

Medicinal Chemistry Physicochemical Profiling Spirocyclic Building Blocks

Rotatable Bond Minimization: Conformational Rigidity Advantage Over Linear Benzopyran-amines

The spirocyclic architecture of CAS 934554-45-7 results in 0 rotatable bonds (PubChem computed descriptor) [1]. By comparison, a non-spirocyclic 4-aminochromane analog (e.g., 4-amino-3,4-dihydro-2H-1-benzopyran, lacking the spiro-fused oxane) would possess at least 1 rotatable bond between the chromane and any substituent. The zero-rotatable-bond spiro scaffold pre-organizes the amine vector into a fixed spatial orientation, which class-level SAR from spirochromane Akt inhibitor programs associates with enhanced selectivity and potency over non-spirocyclic comparators [2].

Conformational Analysis Ligand Efficiency Spirocyclic Scaffold Design

Spiro-oxane vs. Spiropiperidine: Basicity and CNS Multiparameter Optimization (MPO) Profile Differentiation

The target compound features a neutral tetrahydropyran (oxane) spiro partner. The predominant spirocyclic benzopyran class in the patent and medicinal chemistry literature comprises spiropiperidine derivatives (e.g., sigma receptor ligands [1], TRPM8 antagonists [2]). Spiropiperidine analogs introduce a basic tertiary amine (estimated piperidine pKa ~ 9-10) to the spiro junction, whereas the oxane of CAS 934554-45-7 is neutral. This difference substantially alters the CNS MPO desirability score: the target compound’s lower basicity (only the 4-NH₂, pKa 8.95) combined with XLogP3-AA = 1.1 [3] yields a predicted CNS MPO score divergent from the more polar, doubly basic spiropiperidine counterparts.

CNS Drug Design Spirocyclic Heterocycles Multiparameter Optimization

Stereochemical Integrity: Racemate vs. Enantiopure (4R)-Form Availability

CAS 934554-45-7 is the racemic mixture. The enantiopure (4R)-enantiomer is separately registered under CAS 1604433-55-7 . The TRPM8 antagonist spirochromane series demonstrated that (R)-(−)-isomers of 4-substituted spirochromanes exhibit substantially greater potency (IC₅₀ = 8.9 nM for the lead (R)-enantiomer vs. less active (S)-(+)-isomer) [1]. While the same quantitative potency gap is not measured for the target compound, the precedent establishes that the racemate and enantiopure forms are not functionally interchangeable.

Chiral Building Blocks Stereochemistry Enantioselective Synthesis

Recommended Research and Industrial Application Scenarios for CAS 934554-45-7 Based on Differential Evidence


Chiral spirocyclic building block for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis

The rigid, zero-rotatable-bond spiro scaffold with a primary amine attachment point [1] makes this compound suitable as a diversity element in FBDD collections or DELs where a well-defined amine vector is required for on-DNA amide coupling or reductive amination. The neutral oxane ring avoids the additional positive charge of spiropiperidine congeners, offering a cleaner AMP/adenosine deaminase-like engagement profile in preliminary fragment screens [2].

Negating sigma-1/2 receptor polypharmacology in CNS lead series that require spiro-benzopyran cores

In sigma receptor ligand programs, spiropiperidine-benzopyran hybrids frequently yield nanomolar sigma-1 affinity (e.g., spiro[[2]benzopyran-1,4'-piperidine] Ki values down to 1.9–83.1 nM) [3]. When sigma receptor engagement represents a polypharmacology liability, the oxane spiro partner of CAS 934554-45-7 offers a scaffold that has not been reported in sigma SAR and is predicted to depart from the basic amine pharmacophore pattern, enabling access to spiro-benzopyran chemical space without obligatory sigma affinity.

Enantioselective lead optimization requiring (R)-configured 4-amino spirochromane synthon

Precedent from spirochromane TRPM8 antagonists demonstrates that the (R)-configuration at the 4-position is critical for potency and oral efficacy (lead compound IC₅₀ = 8.9 nM, favorable rat PK at 10 mg/kg p.o.) [4]. The availability of both the racemate (CAS 934554-45-7) and the (4R)-enantiomer (CAS 1604433-55-7) enables an iterative screening strategy: screen the racemate for initial hit identification, then switch to the (4R)-enantiomer for potency optimization and in vivo proof-of-concept studies.

Physicochemical tool compound for probing amine basicity effects on permeability and solubility in spirocyclic series

The measured/predicted pKa of 8.95 [1] and XLogP3-AA of 1.1 [1] position this compound as a moderately lipophilic, singly basic spiro-benzopyran. This contrasts with the highly basic (piperidine pKa ~ 9-10) and more lipophilic spiropiperidine analogs used in sigma and opioid programs [3]. It can serve as a reference compound in panels designed to isolate the contribution of the spiro partner heteroatom to membrane permeability, P-glycoprotein efflux, and CYP450 inhibition in early ADME-Tox profiling.

Quote Request

Request a Quote for 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.